ethyl 3-cyano-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Overview
Description
Ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpropanoic acid with ethyl cyanoacetate in the presence of a suitable catalyst to form an intermediate. This intermediate is then cyclized with a thieno[2,3-c]pyridine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
Ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyano-3-phenylpyruvate: Shares a similar cyano and ester functional group but differs in the core structure.
2-Amino-4H-pyran-3-carbonitrile derivatives: Similar in having a cyano group but with a different heterocyclic core
Uniqueness
Ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 3-cyano-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a thieno[2,3-c]pyridine core and has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : Ethyl 3-cyano-2-(3-phenylpropanoylamino)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
- CAS Number : 864927-12-8
- Molecular Formula : C20H21N3O3S
- Molecular Weight : 373.46 g/mol
The structure includes various functional groups that contribute to its biological activity. The thieno[2,3-c]pyridine moiety is known for its role in many bioactive compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation in cervical carcinoma (HeLa) and glioblastoma multiforme (AMGM5) cells with IC50 values ranging from 374.5 to 781.5 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4a | AMGM5 | 656.4 |
4c | AMGM5 | 781.5 |
4e | AMGM5 | 374.5 |
4a | HeLa | 558.5 |
4b | HeLa | 775.6 |
4e | HeLa | 615.9 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways leading to apoptosis in cancer cells or inhibition of viral replication .
Antimicrobial and Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial and antiviral activities. Preliminary results suggest that it may inhibit the growth of various bacterial strains and exhibit antiviral effects against certain viruses . However, detailed studies are required to elucidate the specific mechanisms involved.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl cyanoacetate with substituted phenylpropanoic acids followed by cyclization reactions .
Research Applications
This compound serves as a valuable building block in medicinal chemistry for developing novel therapeutic agents. Its diverse biological activities make it a candidate for further exploration in drug discovery programs aimed at treating cancer and infectious diseases .
Properties
IUPAC Name |
ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-26-20(25)23-11-10-15-16(12-21)19(27-17(15)13-23)22-18(24)9-8-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKYVUYVAGBVGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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